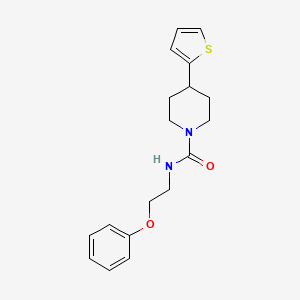

N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Description

N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a piperidine-carboxamide derivative characterized by a phenoxyethyl group attached to the carboxamide nitrogen and a thiophen-2-yl substituent at the 4-position of the piperidine ring. The phenoxyethyl moiety may enhance lipophilicity and membrane permeability, while the thiophene ring could contribute to receptor binding via aromatic interactions.

Propriétés

IUPAC Name |

N-(2-phenoxyethyl)-4-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(19-10-13-22-16-5-2-1-3-6-16)20-11-8-15(9-12-20)17-7-4-14-23-17/h1-7,14-15H,8-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIYNFUSWRAOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions using phenoxyethyl halides and the piperidine intermediate.

Attachment of the Thiophenyl Group: The thiophenyl group can be attached through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using thiophenyl boronic acids and the piperidine intermediate.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperidine intermediate with appropriate carboxylic acid derivatives, such as acid chlorides or anhydrides, under mild conditions.

Industrial Production Methods

Industrial production of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted phenoxyethyl derivatives.

Applications De Recherche Scientifique

N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The phenoxyethyl and thiophenyl groups may contribute to its binding affinity and specificity for these targets, while the piperidine ring may influence its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Key Observations:

- Structural Variations: The target compound shares the 4-thiophen-2-yl group with beta-hydroxythiofentanyl , but differs in the carboxamide side chain (phenoxyethyl vs. hydroxyethyl-thienyl). This distinction likely alters receptor selectivity, as beta-hydroxythiofentanyl exhibits opioid activity. Compared to the 8-oxo inhibitor in , the target compound lacks the benzodiazol-1-yl group, which is critical for enzyme selectivity . The phenoxyethyl side chain is structurally distinct from the phenylaminoethyl group in ’s anesthetic compounds, which exhibit reduced hepatotoxicity .

- Phenoxy groups, as seen in the target compound, are associated with enhanced metabolic stability and bioavailability in piperidine derivatives .

Research Findings and Pharmacological Insights

Local Anesthetic Potential

Compounds with N-(2-oxo-2-(phenylamino)ethyl) side chains () demonstrated potent local anesthetic activity with lower liver toxicity than lidocaine. The target compound’s phenoxyethyl group may offer similar advantages in tissue penetration and toxicity profiles .

Enzyme Inhibition and Selectivity

The fluorophenyl-benzodiazol-1-yl analog () achieved selectivity for 8-oxo targets via aromatic stacking interactions. The absence of a benzodiazol group in the target compound may limit similar enzyme inhibition but could favor alternative targets .

Opioid Receptor Interactions

Beta-hydroxythiofentanyl’s thiophene and hydroxyethyl groups are critical for µ-opioid receptor binding. The target compound’s phenoxyethyl chain may reduce opioid activity but could modulate other GPCRs, such as serotonin or dopamine receptors .

Physicochemical Properties

Elemental analysis data from (C: 60.12%, H: 5.73%) confirms the purity of synthesized piperidine-carboxamides. The target compound’s estimated molecular weight (~360 g/mol) and logP (predicted ~3.5) suggest moderate bioavailability, aligning with trends in and .

Activité Biologique

N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of piperidine derivatives and features a piperidine ring substituted with a phenoxyethyl group and a thiophenyl moiety. The synthesis typically involves multi-step processes, including:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors under basic conditions.

- Introduction of the Phenoxyethyl Group : Achieved through nucleophilic substitution reactions.

- Attachment of the Thiophenyl Group : Often performed using palladium-catalyzed cross-coupling reactions.

The biological activity of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The distinct structural features, such as the phenoxyethyl and thiophenyl groups, enhance its binding affinity and specificity for these targets, potentially modulating their activity in biological systems.

Biological Activities

Research has indicated several key biological activities associated with this compound:

Anticancer Activity

A study focused on the compound's ability to induce apoptosis in cancer cell lines demonstrated significant cytotoxic effects. The compound was found to inhibit cell growth by inducing programmed cell death pathways, suggesting potential as an anticancer agent .

Antimicrobial Effects

In vitro assays have shown that N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide exhibits notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial action .

Neurological Implications

Research exploring the compound's effects on dopaminergic systems revealed promising results in modulating dopamine receptor activity. This suggests potential applications in treating neurological disorders.

Data Summary Table

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.